2-Bromo-6-fluoroquinoline

Vue d'ensemble

Description

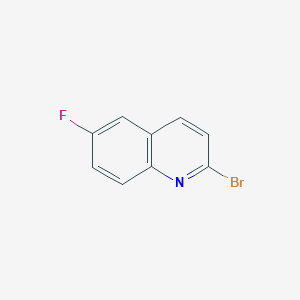

2-Bromo-6-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrFN. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Applications De Recherche Scientifique

2-Bromo-6-fluoroquinoline has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

Biological Studies: Used in the development of enzyme inhibitors and receptor modulators.

Material Science: Incorporated into the design of organic light-emitting diodes (OLEDs) and other electronic materials.

Agricultural Chemistry: Employed in the synthesis of agrochemicals with enhanced efficacy.

Mécanisme D'action

Target of Action

It’s known that quinolines, the family to which this compound belongs, often target various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .

Mode of Action

Quinolines generally work by inhibiting bacterial dna-gyrase, thereby disrupting bacterial reproduction .

Biochemical Pathways

Quinolines are known to affect the dna replication process in bacteria by inhibiting the dna-gyrase enzyme .

Pharmacokinetics

It’s known that quinolines generally have high gi absorption and are bbb permeant .

Result of Action

Quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities by inhibiting various enzymes .

Action Environment

It’s known that the success of suzuki–miyaura coupling, a reaction often used in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Analyse Biochimique

Biochemical Properties

Quinolines are known to interact with various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the quinoline derivative. For example, some quinolines are known to inhibit various enzymes, contributing to their antibacterial and antineoplastic activities .

Cellular Effects

Quinolines and their derivatives are known to influence cell function in various ways . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinolines often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

Quinolines are known to interact with various enzymes and cofactors .

Transport and Distribution

Quinolines are known to be transported and distributed within cells and tissues in various ways .

Subcellular Localization

Quinolines and their derivatives can be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 6-fluoroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Another approach involves the direct fluorination of 2-bromoquinoline. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is typically conducted in acetonitrile or another polar solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-6-fluoroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Fluoroquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.

2-Bromoquinoline: Lacks the fluorine atom, affecting its chemical properties and applications.

2-Chloro-6-fluoroquinoline: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological effects.

Uniqueness

2-Bromo-6-fluoroquinoline is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds and materials.

Activité Biologique

2-Bromo-6-fluoroquinoline is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological properties, particularly focusing on its antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.

General Information:

| Property | Description |

|---|---|

| CAS Number | 661463-17-8 |

| Molecular Formula | C9H6BrFN |

| Molecular Weight | 227.05 g/mol |

| Appearance | Off-white powder |

| Melting Point | 77 °C – 78 °C |

This compound features a bromine atom at the 2-position and a fluorine atom at the 6-position of the quinoline ring, which contributes to its unique reactivity and biological activity.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of quinoline derivatives, including this compound. The compound has been tested against various strains of bacteria, demonstrating significant inhibitory effects.

Case Study: Antibacterial Screening

In a study evaluating the antibacterial activity of several quinoline derivatives, including this compound, it was found to exhibit potent activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

The results indicate that the compound has a broad-spectrum antibacterial effect, particularly effective against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. A recent study assessed its effectiveness against various fungal strains.

Case Study: Antifungal Evaluation

The antifungal activity was evaluated using the disk diffusion method against common pathogenic fungi:

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

The compound exhibited moderate antifungal activity, indicating potential for further development in antifungal therapies.

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer properties. Research indicates that this compound may act as an inhibitor of specific cancer-related enzymes.

The anticancer activity is primarily attributed to the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion. Studies have shown that compounds targeting IDO can enhance anti-tumor immunity and improve therapeutic outcomes in cancer treatments.

Propriétés

IUPAC Name |

2-bromo-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDXYXFMKSPTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595867 | |

| Record name | 2-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159870-91-4 | |

| Record name | 2-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.